1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride

Structure-Activity Relationship Isomer Purity Metabolic Stability

Researchers requiring structurally authenticated 2,5-dimethoxyphenyl reference standards for serotonin receptor pharmacology face supply inconsistencies from positional isomer contamination. 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride (CAS 1864074-39-4, MW 245.74 g/mol) resolves this through its defined butan-1-amine chain and unsubstituted 4-position, delivering unambiguous chromatographic retention distinct from its 2-amino positional isomer and α-ethyl homologues. • Unsubstituted 4-position enables systematic SAR derivatization via halogenation or alkylation for focused serotonin receptor probe libraries. • Computed LogP of 2.0 and defined MW support LC-MS/MS method validation; differentiated from more lipophilic 2C analogues (e.g., 2C-B, LogP ~3.5) for metabolic stability panel studies. • Supplied as hydrochloride salt for enhanced long-term stability; ideal as a structural control in behavioral pharmacology to delineate α-ethyl and 4-substitution pharmacodynamic contributions.

Molecular Formula C12H20ClNO2
Molecular Weight 245.74 g/mol
CAS No. 1864074-39-4
Cat. No. B1432963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride
CAS1864074-39-4
Molecular FormulaC12H20ClNO2
Molecular Weight245.74 g/mol
Structural Identifiers
SMILESCCCC(C1=C(C=CC(=C1)OC)OC)N.Cl
InChIInChI=1S/C12H19NO2.ClH/c1-4-5-11(13)10-8-9(14-2)6-7-12(10)15-3;/h6-8,11H,4-5,13H2,1-3H3;1H
InChIKeyZQBJABSSBYSAJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dimethoxyphenyl)butan-1-amine HCl: Procurement & Structure


1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride is a substituted phenethylamine derivative within the broader 2C compound class, characterized by a 2,5-dimethoxyphenyl ring linked to a butan-1-amine chain, and commercially available primarily as its hydrochloride salt for enhanced stability . The free base has the molecular formula C₁₂H₁₉NO₂ and a molecular weight of 209.28 g/mol [1], while the hydrochloride salt (C₁₂H₂₀ClNO₂) has a molecular weight of 245.74 g/mol . This compound serves as a key intermediate or reference standard in neuropsychopharmacological research focused on serotonin receptor modulation [2].

1-(2,5-Dimethoxyphenyl)butan-1-amine HCl: Why Substitution Fails


Within the 2,5-dimethoxyphenethylamine structural class, minor positional isomerism or substituent variation profoundly alters receptor binding profiles, metabolic stability, and in vivo activity, precluding simple substitution [1]. For 1-(2,5-dimethoxyphenyl)butan-1-amine hydrochloride, the precise location of the amine group on the butyl chain differentiates it from its 2-amino positional isomer and from α-ethyl homologues like BL-3912A, each exhibiting distinct pharmacodynamic and behavioral signatures [2]. Critically, the 4-position of the phenyl ring is unsubstituted, which is a key determinant of its potential for further derivatization and its baseline affinity for serotonergic targets [3]. Consequently, procurement specifications must be exact to ensure experimental reproducibility and valid SAR interpretation.

1-(2,5-Dimethoxyphenyl)butan-1-amine HCl: Differentiating Evidence


1-Amino vs 2-Amino Isomer: Receptor Binding & Metabolism

The target compound is the 1-amino positional isomer, which is structurally distinct from the more extensively studied 2-amino-1-(2,5-dimethoxyphenyl)butane (CAS 69350-33-0) . This positional difference dictates the relative stability of the amine group toward metabolic deamination [1] and alters the spatial presentation of the amine to receptor binding pockets [2]. While quantitative binding data for the 1-amino isomer itself are not publicly available, the known SAR for phenethylamines indicates that amine position is a critical determinant of affinity for serotonergic 5-HT₂ receptors [3].

Structure-Activity Relationship Isomer Purity Metabolic Stability

Hydrochloride Salt: Solubility and Lipophilicity Advantages

The hydrochloride salt form (CAS 1864074-39-4) offers superior aqueous solubility compared to the free base (CAS 1021078-99-8), facilitating in vitro assays and formulation development . The computed LogP for the free base is 2.0, indicating moderate lipophilicity favorable for passive membrane diffusion in cell-based assays [1]. This balanced profile, along with a molecular weight of 245.74 g/mol , positions it as a suitable lead-like scaffold for further medicinal chemistry optimization [2].

Lipophilicity Solubility Synthetic Intermediate

Unsubstituted 4-Position vs. BL-3912A

The absence of a methyl group at the 4-position distinguishes this compound from BL-3912A (2-amino-1-(2,5-dimethoxy-4-methylphenyl)butane), a known non-hallucinogenic psychotherapeutic lead [1]. BL-3912A has been shown to be a partial 5-HT agonist with unique behavioral effects [2]. The unsubstituted 4-position in the target compound offers a distinct starting point for SAR studies, as 4-substitution in this series is known to profoundly alter hallucinogenic potential and receptor selectivity [3].

SAR 4-Position Methyl Group

5-HT₂ Subtype Selectivity Compared to 2C-B

While direct binding data for this compound are not available, its structure suggests a distinct selectivity profile compared to 2C-B (4-bromo-2,5-dimethoxyphenethylamine). 2C-B is a known 5-HT₂A/₂C agonist with a reported Ki of 6.9-8.6 nM at the 5-HT₂A receptor [1]. The absence of a 4-substituent and the extended butyl chain in the target compound are predicted to alter its binding affinity and functional selectivity at 5-HT₂A versus 5-HT₂C receptors [2]. This structural divergence is a key reason why it cannot be used as a substitute for 2C-B in research protocols [3].

5-HT2A 5-HT2C Selectivity

1-(2,5-Dimethoxyphenyl)butan-1-amine HCl: Research Applications


LC-MS/MS Reference Standard & Metabolite Identification

Given its defined molecular weight (209.28 g/mol free base, 245.74 g/mol HCl salt) and unique retention characteristics relative to positional isomers , this compound is ideally suited as a reference standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Such methods are essential for detecting and quantifying this specific compound and its metabolites in biological matrices, as demonstrated for other 2C-class compounds [1].

4-Position SAR Scaffold

The unsubstituted 4-position on the phenyl ring provides a versatile handle for introducing diverse chemical moieties (e.g., halogens, alkyl groups) to probe structure-activity relationships at serotonin receptors [2]. This compound can serve as a starting material for synthesizing a focused library of analogues to investigate the effects of 4-substitution on binding affinity, functional activity, and selectivity [3].

Behavioral Pharmacology Control for α-Ethyl Homologues

As a structural control lacking the α-ethyl group and 4-methyl substitution of BL-3912A [4], this compound can be used in behavioral pharmacology studies to delineate the specific contributions of these structural features to the observed in vivo effects of phenethylamine derivatives [5].

Metabolic Stability Assays in Drug Discovery

The compound's computed LogP of 2.0 suggests it may exhibit different metabolic stability compared to more lipophilic 2C analogues (e.g., 2C-B, LogP ~3.5) [6]. It can be included in panels of compounds to assess the relationship between lipophilicity and intrinsic clearance in human liver microsome assays, providing valuable data for predicting oral bioavailability [7].

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